REACTION_CXSMILES
|
OC[Si](C(C)C)(C(C)C)C(C)C.[CH:13]1([Si:16]([C:23]([OH:26])(C)[CH3:24])([CH:20]([CH3:22])[CH3:21])[CH:17]([CH3:19])[CH3:18])[CH2:15][CH2:14]1.Cl[Si](Cl)(C(C)C)C(C)C.C(OC=C[Li])C.C1([Li])CC1.C1([Si](C(OCC)=C)(C(C)C)C(C)C)CC1>CC(C)=O>[C:23]([Si:16]([CH:13]1[CH2:15][CH2:14]1)([CH:20]([CH3:21])[CH3:22])[CH:17]([CH3:18])[CH3:19])(=[O:26])[CH3:24]
|
Name
|
1-hydroxy-1-methylethyl(diisopropyl)methylsilane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC[Si](C(C)C)(C(C)C)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)[Si](C(C)C)(C(C)C)C(C)(C)O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
Cl[Si](C(C)C)(C(C)C)Cl
|
Name
|
|
Quantity
|
14.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC=C[Li]
|
Name
|
|
Quantity
|
3.59 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)[Li]
|
Name
|
cyclopropyl(1-ethoxyvinyl)(diisopropyl)silane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)[Si](C(C)C)(C(C)C)C(=C)OCC
|
Name
|
|
Quantity
|
72 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purified by silica-gel flash chromatography (silica gel 40-63 μm, hexane/EtOAc, 9:1)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)[Si](C(C)C)(C(C)C)C1CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.11 g | |
YIELD: PERCENTYIELD | 39% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |